2,2-Dimethyl Quaternary Center Confers Metabolic Stability: Blockade of the Primary Oxidative Site vs. Unsubstituted 2,3-Dihydrobenzofurans
In the optimization of 2,3-dihydrobenzofuran-based BET BD2-selective inhibitors, Lucas et al. (2021) demonstrated that unsubstituted 2,3-dihydrobenzofuran cores exhibited raised in vitro clearance due to rapid oxidative metabolism at the C2 position. Insertion of a quaternary center (geminal 2,2-dimethyl substitution) blocked this primary metabolic soft spot and simultaneously improved aqueous solubility. [1] The target compound, bearing this identical 2,2-dimethyl-2,3-dihydrobenzofuran architecture, is therefore predicted to possess substantially enhanced metabolic stability relative to 2,3-dihydrobenzofuran-7-carboxylate analogs lacking 2,2-disubstitution (e.g., methyl 2,3-dihydrobenzofuran-7-carboxylate, CAS 133844-95-8).
| Evidence Dimension | In vitro metabolic stability (human liver microsomes) and aqueous solubility |
|---|---|
| Target Compound Data | Predicted to benefit from metabolic shielding at C2 via 2,2-dimethyl quaternary center (inferred from matched molecular pair analysis in Lucas et al. 2021); specific target compound clearance data not yet published. |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzofuran cores in the same BET inhibitor series showed raised in vitro clearance prior to quaternary center insertion; GSK852 (compound 71) with quaternary center demonstrated good in vivo rat and dog PK. |
| Quantified Difference | Qualitative: insertion of quaternary center blocked a key site of metabolism. For GSK852, 1000-fold BD2 selectivity and good in vivo PK (rat/dog) were achieved only after quaternary center insertion. Quantitative specific to target compound: not yet reported. |
| Conditions | Human liver microsome intrinsic clearance assays; in vivo rat and dog pharmacokinetic studies (Lucas et al., J Med Chem 2021). |
Why This Matters
Researchers procuring this building block for lead optimization programs gain the metabolic stability advantage of the 2,2-dimethyl motif without having to introduce it synthetically, reducing the number of synthetic steps and accelerating SAR exploration.
- [1] Lucas SCC, Atkinson SJ, Bamborough P, et al. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. J Med Chem. 2021;64(15):10711-10741. doi:10.1021/acs.jmedchem.1c00774 View Source
